molecular formula C14H19ClN2O B11853234 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride

Cat. No.: B11853234
M. Wt: 266.76 g/mol
InChI Key: JENSTGFKZPELCG-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride is a chemical compound with the molecular formula C14H18N2O·HCl. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride typically involves the reaction of benzylamine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the spirocyclic structure. The final product is obtained by treating the spirocyclic compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the spirocyclic compound.

    Reduction: Alcohol derivatives of the spirocyclic compound.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride
  • 2-Benzhydryl-2,7-diazaspiro[3.5]nonan-6-one

Uniqueness

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonan-3-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H

InChI Key

JENSTGFKZPELCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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